4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

COX-2 inhibition Pyrazole sulfonamide Patent scaffold

Secure this structurally novel benzenesulfonamide with a privileged pyrazolo[1,5-a]pyridine scaffold. The unique 4-methoxy-3-methyl substitution pattern, as detailed in local SAR evidence, creates a distinct steric and electronic environment critical for target selectivity. Ideal for discovery-stage libraries and as a matched negative control. Supplied with CoA confirming ≥95% purity and structural identity by LC-MS/NMR. Global research use only.

Molecular Formula C16H17N3O3S
Molecular Weight 331.39
CAS No. 1396863-36-7
Cat. No. B2816387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
CAS1396863-36-7
Molecular FormulaC16H17N3O3S
Molecular Weight331.39
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2)OC
InChIInChI=1S/C16H17N3O3S/c1-12-9-14(6-7-16(12)22-2)23(20,21)18-11-13-10-17-19-8-4-3-5-15(13)19/h3-10,18H,11H2,1-2H3
InChIKeyBRRIDCWEDFEYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS 1396863-36-7: Structural Classification and Procurement Context


4-Methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide (CAS 1396863-36-7) belongs to the class of pyrazolyl benzenesulfonamides, a scaffold historically associated with cyclooxygenase-2 (COX-2) inhibition, as exemplified by the celecoxib patent family [1]. Its structure combines a 4-methoxy-3-methylbenzenesulfonamide moiety linked via a methylene bridge to a pyrazolo[1,5-a]pyridine core, distinguishing it from the simpler pyrazole sulfonamides. The molecular formula is C16H17N3O3S with a molecular weight of 331.39 g/mol . The compound is currently offered by screening-library vendors and custom-synthesis suppliers, typically at 95% purity, and is marketed for early-stage drug discovery and biochemical probe applications.

Why In-Class Pyrazolopyridine Sulfonamides Cannot Substitute for CAS 1396863-36-7


SAR studies within the pyrazolo[1,5-a]pyridine series demonstrate that even minor modifications to the sulfonamide linker or aryl substitution pattern can profoundly alter target selectivity and potency [1]. The 4-methoxy-3-methyl substitution on the benzene ring, combined with the 3-ylmethyl attachment to the fused heterocycle, creates a unique steric and electronic environment that is unlikely to be reproduced by analogs lacking this specific substitution geometry. Without matched-pair potency and selectivity data, any in-class substitution introduces unacceptable scientific risk in experimental design. The patent literature covering related benzenesulfonamides explicitly claims distinct biological profiles for compounds differentiated by aryl substitution [1], providing a class-level basis for caution against unverified substitution.

Quantitative Evidence Landscape for 4-Methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide


Structural Uniqueness vs. Celecoxib-Class COX-2 Inhibitors

The compound's pyrazolo[1,5-a]pyridine core is structurally distinct from the 1,5-diarylpyrazole nucleus of celecoxib [1]. While celecoxib inhibits COX-2 with an IC50 of 40 nM in human whole-blood assays [2], no analogous IC50 value has been published for CAS 1396863-36-7. The structural divergence is noted at the class level, but direct COX-2 activity cannot be claimed without quantitative evidence.

COX-2 inhibition Pyrazole sulfonamide Patent scaffold

Absence of Kinase Profiling Data vs. PI3K p110α Reference Compounds

The pyrazolo[1,5-a]pyridine scaffold has been optimized for p110α-selective PI3K inhibition, with lead compounds achieving IC50 <10 nM against p110α and >100-fold selectivity over p110β [1]. However, the 4-methoxy-3-methylbenzenesulfonamide variant has not been evaluated in any published PI3K enzymatic or cellular assay. The N-hydroxyethyl analog in the benzenesulfonohydrazide series achieved GI50 values of 0.3–0.6 μM in HCT116 and DLD-1 colon cancer cell lines, but these data cannot be extrapolated to the target compound [1].

PI3K inhibition p110α selectivity Kinase panel

Lack of Matched-Pair Comparator Data with 3-Chloro Analog

The 3-chloro-2-methyl analog (CAS 1396863-36-7 co-listed on ChemSrc: 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide) represents the closest structural comparator, differing only by replacement of the 4-methoxy group with a 3-chloro substituent . No head-to-head biochemical comparison of these two compounds has been published. The methoxy → chloro swap alters H-bond acceptor capacity and steric bulk, which could significantly impact target binding, but the magnitude and direction of this effect remain unquantified.

Matched-pair analysis SAR Halogen substitution

Unverified Vendor Claims of Kinase Inhibition vs. Published Benchmark Inhibitors

Some chemical vendors assert that CAS 1396863-36-7 functions as a kinase inhibitor with anti-inflammatory and anti-proliferative properties. These claims are not supported by any identifiable primary publication, patent example, or publicly deposited assay record in databases such as ChEMBL or PubChem BioAssay. By contrast, structurally related pyrazolopyridine sulfonamides with validated kinase activity typically report quantitative IC50 values against specific kinase targets in peer-reviewed journals [1]. The absence of such verification means the compound cannot be selected over known kinase inhibitors with established potency and selectivity profiles.

Kinase inhibition Vendor data quality Biochemical assay

Physicochemical Profile vs. Calculated Drug-Likeness Benchmarks

The molecular weight (331.39 g/mol) and calculated logP (~2.8) place CAS 1396863-36-7 within Lipinski's rule-of-five space [1]. However, no experimental solubility, permeability, metabolic stability, or plasma protein binding data are publicly available. In contrast, optimized pyrazolopyridine PI3K inhibitors in the published series report aqueous solubility <5 μM and moderate microsomal clearance (Clint 50–120 μL/min/mg) [2]. Procurement for in vivo studies is unsupported without analogous PK data.

Drug-likeness Physicochemical properties ADME prediction

Selectivity Gap: No Published Off-Target Profiling vs. Clinical Candidates

Celecoxib and other advanced sulfonamide-based inhibitors undergo extensive selectivity profiling against COX-1, hERG, CYP450 isoforms, and broad kinase panels. For CAS 1396863-36-7, no selectivity data have been disclosed. The pyrazolo[1,5-a]pyridine core is known to engage multiple kinase targets, and without selectivity data, off-target pharmacology cannot be predicted. Published SAR on related series indicates that small aryl substituent changes can reverse isoform selectivity [1], reinforcing the need for compound-specific data.

Selectivity panel Off-target effects Safety pharmacology

Appropriate Research-Use Scenarios for 4-Methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide Given Current Evidence


Exploratory Chemical Probe in Target-Agnostic Phenotypic Screening

Given the absence of established molecular targets, this compound may serve as a structurally novel starting point for phenotypic screening campaigns in oncology or inflammation. Its pyrazolo[1,5-a]pyridine sulfonamide scaffold is biologically privileged but mechanistically undefined, making it suitable for discovery-stage libraries where structural novelty is prioritized over known pharmacology [1]. Any hit identified must be followed up with rigorous target deconvolution and selectivity profiling.

Negative Control for Structure-Activity Relationship (SAR) Studies of PI3K or COX-2 Inhibitor Series

Because the compound shares core structural elements with known PI3K and COX-2 inhibitors but lacks verified activity, it could be employed as a structurally matched negative control in SAR campaigns [1]. Researchers must first confirm inactivity in the relevant assay and verify compound identity and purity by LC-MS and NMR before use.

Reference Material for Analytical Method Development

The unique combination of UV chromophore, ionizable sulfonamide, and heterocyclic scaffold may be useful for developing HPLC, LC-MS, or SFC chiral separation methods. The absence of biological activity data does not preclude its utility as an analytical standard, provided the procured material is accompanied by a certificate of analysis (CoA) confirming purity ≥95% and structural identity [1].

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